3,3-difluoro-2-phenylazetidine hydrochloride
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Overview
Description
3,3-difluoro-2-phenylazetidine hydrochloride is a chemical compound with the molecular formula C9H11ClF2N. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features two fluorine atoms and a phenyl group attached to the azetidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-phenylazetidine hydrochloride typically involves the reaction of 2-phenylazetidine with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2-phenylazetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
3,3-difluoro-2-phenylazetidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-phenylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoroazetidine hydrochloride
- 2-phenylazetidine hydrochloride
- 3,3-difluoro-2-methylazetidine hydrochloride
Uniqueness
3,3-difluoro-2-phenylazetidine hydrochloride is unique due to the presence of both fluorine atoms and a phenyl group on the azetidine ring. This combination of substituents can enhance the compound’s stability, lipophilicity, and biological activity compared to other similar compounds.
Properties
CAS No. |
2703779-68-2 |
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Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
3,3-difluoro-2-phenylazetidine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-8(9)7-4-2-1-3-5-7;/h1-5,8,12H,6H2;1H |
InChI Key |
NSGZOCIWQPPXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)C2=CC=CC=C2)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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